molecular formula C18H14N2O B5110414 (E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one

(E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one

Cat. No.: B5110414
M. Wt: 274.3 g/mol
InChI Key: VBVNORFSEYKFLJ-ACCUITESSA-N
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Description

(E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a phenyl group and a quinolin-8-ylamino group attached to the enone structure, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction between an appropriate aldehyde and an amine in the presence of a base. For example, benzaldehyde can react with quinolin-8-ylamine under basic conditions to form the desired enone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of the enone can lead to the formation of saturated ketones or alcohols.

    Substitution: The phenyl and quinolin-8-ylamino groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or ketones.

Properties

IUPAC Name

(E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-17(14-6-2-1-3-7-14)11-13-19-16-10-4-8-15-9-5-12-20-18(15)16/h1-13,19H/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVNORFSEYKFLJ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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